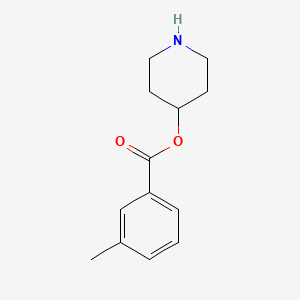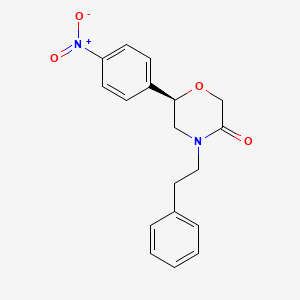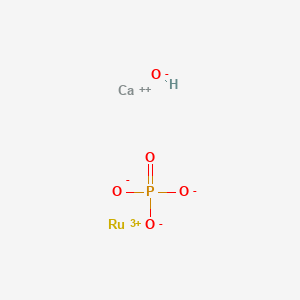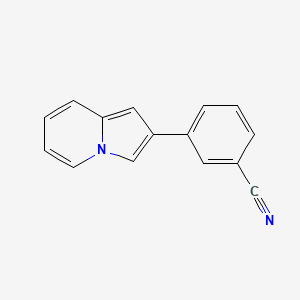![molecular formula C22H18ClNOS B14192100 N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide CAS No. 917876-76-7](/img/structure/B14192100.png)
N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorobenzenecarbothioyl group and a phenylethyl group attached to the benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide typically involves the reaction of 4-chlorobenzenecarbothioyl chloride with (1R)-1-phenylethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced on a larger scale using batch or continuous flow reactors. These methods ensure consistent quality and yield, which are crucial for industrial applications.
化学反応の分析
Types of Reactions
N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The chlorobenzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Studies often focus on understanding how modifications to its structure can enhance its efficacy and selectivity.
Medicine
In medicinal chemistry, derivatives of benzamides are explored for their potential therapeutic applications. While specific data on this compound is limited, similar compounds have been studied for their potential as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound may be used as a precursor in the production of specialty chemicals or materials with specific properties.
作用機序
The mechanism of action of N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental studies to elucidate.
類似化合物との比較
Similar Compounds
- N-(4-chlorobenzenecarbothioyl)-N-phenylbenzamide
- N-(4-chlorobenzenecarbothioyl)-N-(1-phenylethyl)acetamide
- N-(4-chlorobenzenecarbothioyl)-N-(1-phenylethyl)propionamide
Uniqueness
N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide is unique due to the presence of the (1R)-1-phenylethyl group, which can impart specific stereochemical properties and potentially enhance its biological activity compared to similar compounds.
特性
CAS番号 |
917876-76-7 |
|---|---|
分子式 |
C22H18ClNOS |
分子量 |
379.9 g/mol |
IUPAC名 |
N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide |
InChI |
InChI=1S/C22H18ClNOS/c1-16(17-8-4-2-5-9-17)24(21(25)18-10-6-3-7-11-18)22(26)19-12-14-20(23)15-13-19/h2-16H,1H3/t16-/m1/s1 |
InChIキー |
PXLIOGBDOFQVEM-MRXNPFEDSA-N |
異性体SMILES |
C[C@H](C1=CC=CC=C1)N(C(=O)C2=CC=CC=C2)C(=S)C3=CC=C(C=C3)Cl |
正規SMILES |
CC(C1=CC=CC=C1)N(C(=O)C2=CC=CC=C2)C(=S)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Benzyl-9-azabicyclo[6.2.0]decan-10-one](/img/structure/B14192024.png)
![4-Nitro-N-[6-oxo-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]benzamide](/img/structure/B14192033.png)


![2-[Bis(cyclopropylmethyl)amino]-5,6-dimethylpyridine-3-carbonitrile](/img/structure/B14192064.png)


![1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenyl]benzene](/img/structure/B14192083.png)





